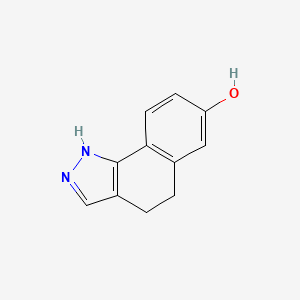

Hydroxybenzindazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxybenzindazole, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Hydroxybenzindazole has demonstrated notable antimicrobial properties. Research indicates that it effectively inhibits the growth of several bacterial strains, including Bacillus subtilis and Escherichia coli. In a study conducted by Chesnut et al., this compound was shown to produce a reversible distortion in microbial membranes, which disorganized but did not destroy their integrity, leading to growth inhibition .

Case Study: Inhibition of Bacterial Growth

- Organisms Tested : Bacillus subtilis, Escherichia coli

- Findings : this compound inhibited bacterial growth significantly, suggesting its potential as an antimicrobial agent.

- Mechanism : The compound interacts with the bacterial membrane, causing structural changes that impede growth without complete destruction .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound derivatives in Alzheimer's disease models. A study focused on synthesizing hydroxybenzimidazole-donepezil analogues revealed that these compounds exhibited good anti-amyloid properties, indicating their potential for treating neurodegenerative diseases .

Case Study: Neuroprotection in Alzheimer’s Disease

- Compounds Evaluated : Hydroxybenzimidazole-donepezil analogues

- Results : Showed significant reduction in amyloid-beta-induced cell toxicity.

- Implications : These findings suggest that this compound derivatives could serve as multitarget-directed ligands for Alzheimer's treatment, addressing multiple pathological aspects of the disease .

Chelating Agent

This compound also functions as a chelating agent, particularly for metal ions such as copper. The ability to chelate metal ions is crucial for developing treatments for conditions related to metal dyshomeostasis, such as Alzheimer's disease. By binding to metal ions, this compound can potentially mitigate oxidative stress and related neurodegenerative processes .

Case Study: Metal Ion Chelation

- Metal Ions Tested : Copper (Cu(II))

- Findings : this compound demonstrated strong chelating properties, which could help in reducing metal-induced toxicity in neuronal cells.

- Applications : This property makes it a candidate for further research into therapeutic interventions for diseases characterized by metal accumulation .

Summary Table of Applications

化学反応の分析

Hydrogen Atom Transfer (HAT) Reactions

N-Hydroxybenzimidazoles (NHBIs) serve as efficient HAT catalysts due to their tunable O–H bond dissociation enthalpies (BDEs). DFT calculations reveal BDE values spanning 78.6–88.5 kcal/mol for substituted NHBIs, enabling precise control over radical-mediated reactions .

Key Applications:

-

Benzylic C–H Amination: NHBI 1d achieves 92% yield in ethylbenzene amination with diethyl azodicarboxylate (DEAD), outperforming NHPI (58%) .

-

Aldehyde Fluorination: NHBIs catalyze direct C–H fluorination of aldehydes to acyl fluorides under mild conditions (RT, 24 hr, 76% yield) .

Copper-Catalyzed Annulation Reactions

NHBIs enable cascade [3+2] annulation-aromatization for synthesizing 2-phosphonopyrroles. The mechanism involves:

Reaction Conditions:

-

Catalyst: Cu(OTf)₂ (10 mol%), NHBI (15 mol%)

-

Substrate: Propargylamines + β-ketophosphonates

Electrochemical Modulation of Reactivity

Applying +300 mV potential to NHBI-catalyzed systems increases reaction rates by 10⁵-fold by altering surface redox potentials. This effect is critical for acid-catalyzed reactions, where proton-coupled electron transfer dominates .

Key Findings:

-

Surface potential shifts of 100–200 mV significantly impact catalytic turnover.

-

Electrostatic environment tuning enhances stereoselectivity in epoxidation .

Substituent Effects on Catalytic Performance

Structural modifications at the benzimidazole core dictate reaction outcomes:

Mechanistic Insights from Computational Studies

Reaction path Hamiltonian analysis of NHBI-mediated HAT reveals:

特性

CAS番号 |

31184-53-9 |

|---|---|

分子式 |

C11H10N2O |

分子量 |

186.21 g/mol |

IUPAC名 |

4,5-dihydro-1H-benzo[g]indazol-7-ol |

InChI |

InChI=1S/C11H10N2O/c14-9-3-4-10-7(5-9)1-2-8-6-12-13-11(8)10/h3-6,14H,1-2H2,(H,12,13) |

InChIキー |

LOTQTXAXHJARHM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)NN=C2 |

正規SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)NN=C2 |

Key on ui other cas no. |

31184-53-9 |

同義語 |

hydroxybenzindazole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。